N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Catalog No.
S846556
CAS No.
1823349-25-2
M.F
C11H21NO2S
M. Wt
231.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1...

CAS Number

1823349-25-2

Product Name

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

IUPAC Name

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3

InChI Key

BXVAGNDPQWGKII-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2

Here's what we can glean from scientific databases:

  • Chemical Suppliers

    NCCPS can be purchased from a few chemical suppliers, but the product descriptions typically focus on availability and basic properties, with no mention of research applications [, , ].

  • Absence of Research Publications

    A search of scientific databases like PubMed and Google Scholar yielded no results for NCCPS, suggesting a lack of published research on this specific molecule.

Future Research Potential:

The lack of current research doesn't preclude NCCPS from having potential scientific applications. Its structure suggests some interesting avenues for future exploration:

  • Organic Synthesis: The molecule contains a sulfonamide functional group, which is a common moiety in pharmaceuticals and other bioactive molecules []. NCCPS could serve as a starting material or intermediate in the synthesis of novel compounds.
  • Material Science: The cyclopropane rings and tert-butyl group could impart interesting properties, making NCCPS a candidate for investigation in material science applications.

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a tert-butyl group and cyclopropylmethyl moiety attached to a sulfonamide functional group. Its molecular formula is C₁₁H₁₅N₁O₂S, and it has a molecular weight of approximately 231.36 g/mol . This compound is recognized for its potential applications in medicinal chemistry and pharmaceutical research.

. These include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Deprotonation: The sulfonamide group can be deprotonated under basic conditions, increasing its nucleophilicity.
  • Formation of Sulfonamides: This compound can react with different amines to create a variety of sulfonamide derivatives, expanding its utility in synthetic chemistry.

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide exhibits notable biological activity, particularly in the context of medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have been explored for their potential in cancer treatment due to their ability to inhibit specific cellular pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for further pharmacological studies .

The synthesis of N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves several key steps:

  • Formation of Cyclopropylmethyl Halide: Cyclopropylmethyl bromide or chloride is synthesized from appropriate precursors.
  • N-Alkylation: The cyclopropylmethyl halide is reacted with tert-butylamine in the presence of a base to form the corresponding N-alkylated product.
  • Sulfonation: The final step involves the introduction of the sulfonamide group through reaction with a sulfonyl chloride or an equivalent sulfonating agent.

These methods allow for the efficient production of this compound while maintaining high purity levels suitable for research applications .

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly in antibiotic and anticancer drug discovery.
  • Biochemical Research: The compound is utilized in studying enzyme mechanisms and cellular processes due to its potential inhibitory effects.
  • Material Science: Its unique structural properties may lend themselves to applications in polymer science and materials development .

Studies on the interactions of N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Binding Affinity: Investigating how well this compound binds to specific enzymes or receptors.
  • Synergistic Effects: Evaluating its effectiveness in combination with other therapeutic agents.
  • Metabolic Stability: Assessing how metabolic pathways affect the bioavailability and efficacy of this compound.

These studies contribute valuable insights into its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(tert-butyl)-1-methylcyclopropane-1-sulfonamideMethyl instead of cyclopropylmethylDifferent biological activity profile
N-cyclopropyl-N-methylsulfonamideNo tert-butyl groupSimpler structure, varying reactivity
N-(isobutyl)-1-cyclopropylethanesulfonamideIsobutyl groupPotentially different pharmacokinetics

These compounds illustrate the diversity within the sulfonamide class and highlight how slight modifications can lead to significant differences in biological activity and application potential .

XLogP3

2.2

Dates

Modify: 2023-08-16

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